Cas no 51757-82-5 (Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel-)

Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel- structure
51757-82-5 structure
Product Name:Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel-
Numero CAS:51757-82-5
MF:C8H11NO
MW:137.179042100906
CID:373218
PubChem ID:96112
Update Time:2025-04-19

Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel-
    • 2-Norbornene-5-exo-carboxamide
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, (1R,2S,4R)-rel- (9CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, exo-
    • Nsc92361
    • BRN 3196447
    • Z33547226
    • 51757-82-5
    • NSC-92361
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide #
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide
    • Bicyclo[2.2.1]-5-heptene-2-carboxamide
    • J-802155
    • bicyclo[2.2.1]hept-2-ene-5-carboxamide
    • Bicyclo(2.2.1)hept-5-ene-2-carboxamide, endo-
    • ZTUUVDYQBLRAAC-UHFFFAOYSA-N
    • A845204
    • NSC 92361
    • SY050991
    • 95-17-0
    • HMS1410L17
    • NSC53243
    • endo-5-Norbornene-2-carboxamide
    • AKOS001024042
    • SB66679
    • SCHEMBL454642
    • DTXSID00915185
    • CS-0159385
    • 4-09-00-00225 (Beilstein Handbook Reference)
    • 5-Norbornene-2-carboxamide
    • SDCCGMLS-0065889.P001
    • NSC 53243
    • bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide
    • NSC-53243
    • AS-63645
    • Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
    • Bicyclo(2.2.1)hept-5-ene-2-carboxamide, exo-
    • AKOS016042456
    • NCIOpen2_001500
    • 2-Norbornene-5-endo-carboxamide
    • FT-0622950
    • Bicyclo(2.2.1)-5-heptene-2-carboxamide
    • MFCD00187896
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, endo-
    • bicyclo-[2.2.1]hept-5-ene-2-carboxamide
    • N0911
    • IDI1_008126
    • Enamine_005891
    • D95336
    • 51757-85-8
    • Inchi: 1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
    • Chiave InChI: ZTUUVDYQBLRAAC-UHFFFAOYSA-N
    • Sorrisi: O=C(C1CC2C=CC1C2)N

Proprietà calcolate

  • Massa esatta: 137.08400
  • Massa monoisotopica: 137.084064
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 197
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.1
  • XLogP3: 0.5

Proprietà sperimentali

  • PSA: 43.09000
  • LogP: 1.38420
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti